1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3. This compound is characterized by the presence of methoxy, fluoro, and fluoromethoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene involves several steps, typically starting with the appropriate benzene derivative. Common synthetic routes include:
Methoxylation: Introduction of methoxy groups to the benzene ring.
Fluorination: Introduction of fluorine atoms using reagents like tetrabutylammonium fluoride.
Fluoromethoxylation: Addition of fluoromethoxy groups under controlled conditions
Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include tetrabutylammonium iodide and boron trichloride, leading to the formation of products like 5-fluoro-benzene-1,3-diol.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring, leading to different derivatives.
Hydrolysis: Under acidic or basic conditions, the methoxy and fluoromethoxy groups can be hydrolyzed to form phenolic compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and fluoromethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved often depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene can be compared with other similar compounds such as:
1-Fluoro-3,5-dimethoxybenzene: Lacks the fluoromethoxy group, leading to different reactivity and applications.
1,2-Dimethoxy-4-(3-Fluoro-2-Propenyl)benzene: Contains a propenyl group, which alters its chemical properties and uses.
1,5-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene: A closely related compound with slight variations in the position of functional groups
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H10F2O3 |
---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
1-fluoro-2-(fluoromethoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-6-3-7(11)9(14-5-10)8(4-6)13-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
KGVWGIUADMHLNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)OCF)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.